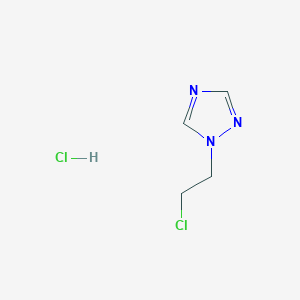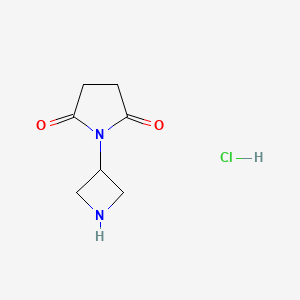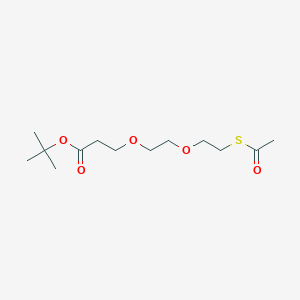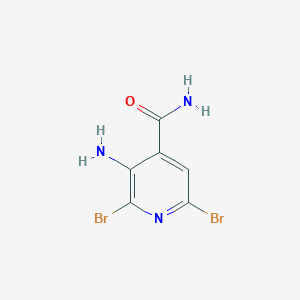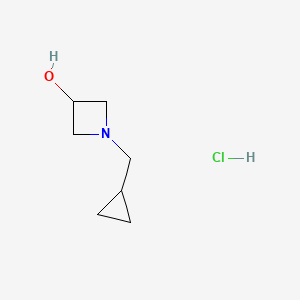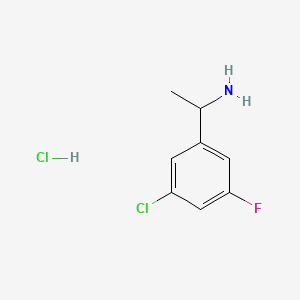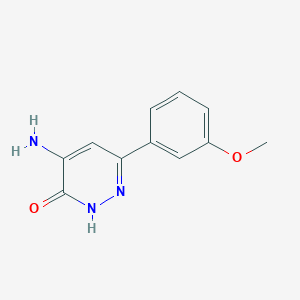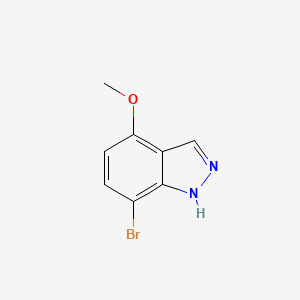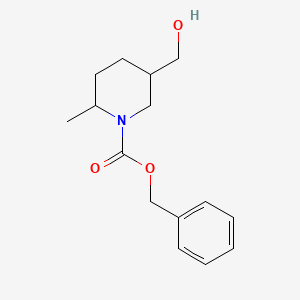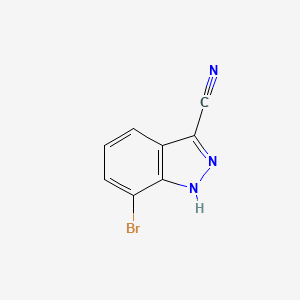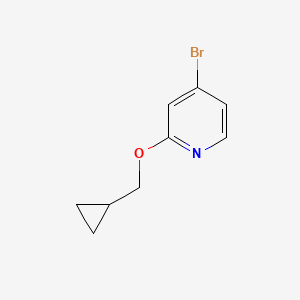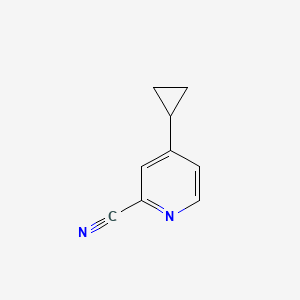
4-Cyclopropylpyridine-2-carbonitrile
概要
説明
“4-Cyclopropylpyridine-2-carbonitrile” is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Cyclopropylpyridine-2-carbonitrile” consists of a pyridine ring with a cyclopropyl group attached to the 4th carbon and a carbonitrile group attached to the 2nd carbon .
Physical And Chemical Properties Analysis
“4-Cyclopropylpyridine-2-carbonitrile” is a solid at room temperature . It has a molecular weight of 144.17 g/mol and a molecular formula of C9H8N2 .
科学的研究の応用
Synthesis and Biological Activity
4-Cyclopropylpyridine-2-carbonitrile is used in the synthesis of biologically active compounds. For instance, benzothiazole pyridine derivatives, including those related to 2-amino-5-formylpyridine-3-carbonitrile, have been synthesized and evaluated for their antifungal and antibacterial activity. Among these, 2-amino-5-formylpyridine-3-carbonitrile showed significant potency (Jemmezi et al., 2014).
Antimicrobial and Antioxidant Activities
Derivatives of 2-amino-pyridine-3-carbonitrile, closely related to 4-cyclopropylpyridine-2-carbonitrile, have been synthesized and evaluated for antimicrobial and antioxidant activities. Some derivatives exhibited significant antimicrobial activity and antioxidant potential, suggesting their potential in pharmaceutical applications (Lagu & Yejella, 2020).
Catalytic Applications in Synthesis
4-Cyclopropylpyridine-2-carbonitrile-related compounds have been used in supramolecular catalysis. β-Cyclodextrin, a biomimetic catalyst, was used for the efficient synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, highlighting the environmentally friendly character of this process (Ghorad et al., 2017).
Larvicidal and Antioxidant Potential
Compounds containing dihydrocyanopyridine, closely related to 4-cyclopropylpyridine-2-carbonitrile, have been studied for larvicidal and antioxidant activities. These studies are significant for developing new pest control agents and antioxidants (Bharathi et al., 2014).
Antibacterial Activity
Certain derivatives of cyanopyridine, similar to 4-cyclopropylpyridine-2-carbonitrile, have been synthesized and evaluated for their antibacterial activity, demonstrating the potential for developing new antibacterial agents (Bogdanowicz et al., 2013).
Anti-Proliferative Properties
Related compounds, such as 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, have been synthesized and tested for anti-proliferative properties, particularly in colorectal cancer cell lines. These compounds have shown potential in cancer treatment (Ahagh et al., 2019).
作用機序
Safety and Hazards
将来の方向性
Pyridine derivatives, such as “4-Cyclopropylpyridine-2-carbonitrile”, have significant clinical diversity and are expected to be incorporated into a larger share of novel drug candidates in the future . Theoretical and computational chemistry could also play a key role in understanding and predicting the properties of these compounds .
特性
IUPAC Name |
4-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKDLXHJVZLEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333414-24-6 | |
| Record name | 4-cyclopropylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

